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Compound of Interest

Compound Name: Vindoline

Cat. No.: B023647 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

vindoline, a critical precursor in the synthesis of anticancer agents like vinblastine and

vincristine. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Data Presentation
The quantitative spectroscopic data for vindoline is summarized in the tables below for ease of

reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for Vindoline
(CDCl₃)
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Proton
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

H-9 6.89 d 8.2

H-10 6.29 dd 8.5, 2.3

H-12 6.07 d 2.2

H-14 5.85 ddd 10.2, 4.9, 1.7

11-OCH₃ 3.79 s -

22-OCH₃ 3.78 s -

H-18 0.49 t 7.4

Note: Data compiled

from multiple sources.

Complete assignment

for all protons may

vary slightly based on

experimental

conditions.[1]

Table 2: ¹³C NMR Spectroscopic Data for Vindoline
Carbon Chemical Shift (δ) ppm

C-2' 24.9

C-1' (Acyl) 162.5

Note: A complete, tabulated list of ¹³C chemical

shifts for vindoline is not consistently available in

the cited literature. The provided data points are

from a study on a vindoline derivative.[2]

Table 3: Infrared (IR) Spectroscopy Data for Vindoline
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Wavenumber (cm⁻¹) Functional Group Vibrational Mode

1736.81 C=O (Ester) Stretching

1204.88 C-N Stretching

Note: These are the major

reported peaks. A full spectrum

would contain additional

signals corresponding to other

functional groups in the

molecule.[3][4]

Table 4: Mass Spectrometry (MS) Data for Vindoline
m/z Ion

457.29 [M+H]⁺

439.27 [M-H₂O+H]⁺

397.26 [M-CH₃COO+H]⁺

188.13 Fragment

162 Fragment

Note: Fragmentation data obtained via

Electrospray Ionization (ESI-MS/MS).[5]

Experimental Workflow
The general workflow for the spectroscopic analysis of vindoline, from sample preparation to

data analysis, is illustrated below.
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General Workflow for Spectroscopic Analysis of Vindoline
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MS Data Analysis
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Structure Confirmation
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Click to download full resolution via product page

Caption: Workflow for Vindoline Spectroscopic Analysis.

Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below. These

protocols are synthesized from published literature on vindoline and general practices for

natural product analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is typically used

for the analysis of complex molecules like vindoline.

Sample Preparation:

A few milligrams of purified vindoline are dissolved in a deuterated solvent, most

commonly chloroform-d (CDCl₃).

The solution is transferred to a 5 mm NMR tube.

Tetramethylsilane (TMS) is often used as an internal standard for chemical shift

referencing (δ 0.00 ppm).

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Temperature: Typically maintained at room temperature (e.g., 25 °C).

Data Acquisition: A sufficient number of scans are acquired to achieve a good signal-to-

noise ratio.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum.

Data Acquisition: Due to the low natural abundance of ¹³C, a larger number of scans and a

longer acquisition time are required compared to ¹H NMR.

2D NMR Experiments: To aid in the complete assignment of proton and carbon signals, 2D

NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single

Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often

performed.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: An FT-IR spectrometer, such as a Perkin Elmer FT-IR Two ULTRA

spectrophotometer, is used.[3]
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Sample Preparation:

The purified vindoline sample can be prepared as a KBr (potassium bromide) pellet by

mixing a small amount of the sample with dry KBr powder and pressing it into a thin,

transparent disk.

Alternatively, the sample can be dissolved in a suitable solvent like dichloromethane, and

the spectrum of the solution is recorded.[3]

Data Acquisition:

Spectral Range: The spectrum is typically recorded in the mid-infrared range, from 4000 to

400 cm⁻¹.[3]

Resolution: A resolution of 4 cm⁻¹ is common.

Analysis: The resulting spectrum is analyzed for absorption bands corresponding to the

various functional groups present in the vindoline molecule.

Mass Spectrometry (MS)
Instrumentation: A common setup for vindoline analysis is a Liquid Chromatography-Mass

Spectrometry (LC-MS) system, for instance, an Acquity HPLC-MS/MS (Waters) system

equipped with a Xevo triple quadrupole mass spectrometer and an Electrospray Ionization

(ESI) source.[3]

Chromatographic Separation (LC):

Column: A C18 column is typically used for separation.[6]

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 3mM

ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is common.[6]

Flow Rate: A flow rate of around 0.3-1.0 mL/min is generally applied.[3][6]

Column Temperature: Maintained at a constant temperature, for example, 30 °C.[3]

Mass Spectrometry (MS) and MS/MS:
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Ionization Mode: Positive ion mode ESI is typically used for alkaloids like vindoline.[6]

Data Acquisition: The mass spectrometer is set to scan a specific m/z range to detect the

protonated molecular ion [M+H]⁺.

Fragmentation (MS/MS): For structural confirmation, the parent ion (e.g., m/z 457) is

selected and subjected to collision-induced dissociation (CID) to generate a characteristic

fragmentation pattern. This pattern provides valuable information about the structure of the

molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. arkat-usa.org [arkat-usa.org]

3. researchgate.net [researchgate.net]

4. researchgate.net [researchgate.net]

5. researchgate.net [researchgate.net]

6. Identification of metabolites of vindoline in rats using ultra-high performance liquid
chromatography/quadrupole time-of-flight mass spectrometry - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Profile of Vindoline: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b023647#spectroscopic-data-of-vindoline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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